

A Technical Guide to **tert-Butyl 3-iodopyrrolidine-1-carboxylate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 3-iodopyrrolidine-1-carboxylate*

Cat. No.: *B1344807*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **tert-butyl 3-iodopyrrolidine-1-carboxylate**, a key building block in modern medicinal chemistry. It includes its chemical identity, physical and spectroscopic properties, a detailed experimental protocol for its synthesis, and its applications in the development of novel therapeutics.

Chemical Identity and Properties

tert-Butyl 3-iodopyrrolidine-1-carboxylate is a heterocyclic organic compound widely utilized as a synthetic intermediate. Its structure features a pyrrolidine ring substituted with an iodine atom at the 3-position and protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom. The IUPAC name for this compound is **tert-butyl 3-iodopyrrolidine-1-carboxylate**.^[1]

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

Property	Value	Source(s)
IUPAC Name	tert-butyl 3-iodopyrrolidine-1-carboxylate	[1]
CAS Number	774234-25-2	[1]
Molecular Formula	C ₉ H ₁₆ INO ₂	[1]
Molecular Weight	297.13 g/mol	[1]
Monoisotopic Mass	297.02258 Da	[1]
Physical Form	Not specified (often an oil or low-melting solid)	N/A
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A

Synthesis of tert-Butyl 3-iodopyrrolidine-1-carboxylate

The most common and direct route for the synthesis of **tert-butyl 3-iodopyrrolidine-1-carboxylate** involves the iodination of its corresponding alcohol precursor, tert-butyl 3-hydroxypyrrolidine-1-carboxylate. This transformation is typically achieved under mild conditions using an Appel-type reaction or by converting the alcohol to a good leaving group (e.g., a mesylate or tosylate) followed by nucleophilic substitution with an iodide salt.

Experimental Protocol: Iodination of tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

This protocol is a representative procedure based on standard iodination methods for secondary alcohols.

Materials:

- tert-Butyl (R)-3-hydroxypyrrolidine-1-carboxylate
- Triphenylphosphine (PPh₃)

- Imidazole
- Iodine (I₂)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

- To a solution of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add triphenylphosphine (1.5 eq) and imidazole (2.0 eq).
- Stir the mixture at 0 °C until all solids have dissolved.
- Add iodine (I₂) (1.5 eq) portion-wise, maintaining the temperature at 0 °C. The reaction mixture will typically turn from a dark brown/purple to a lighter yellow or orange upon completion.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume excess iodine.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **tert-butyl 3-iodopyrrolidine-1-carboxylate**.

Spectroscopic Data

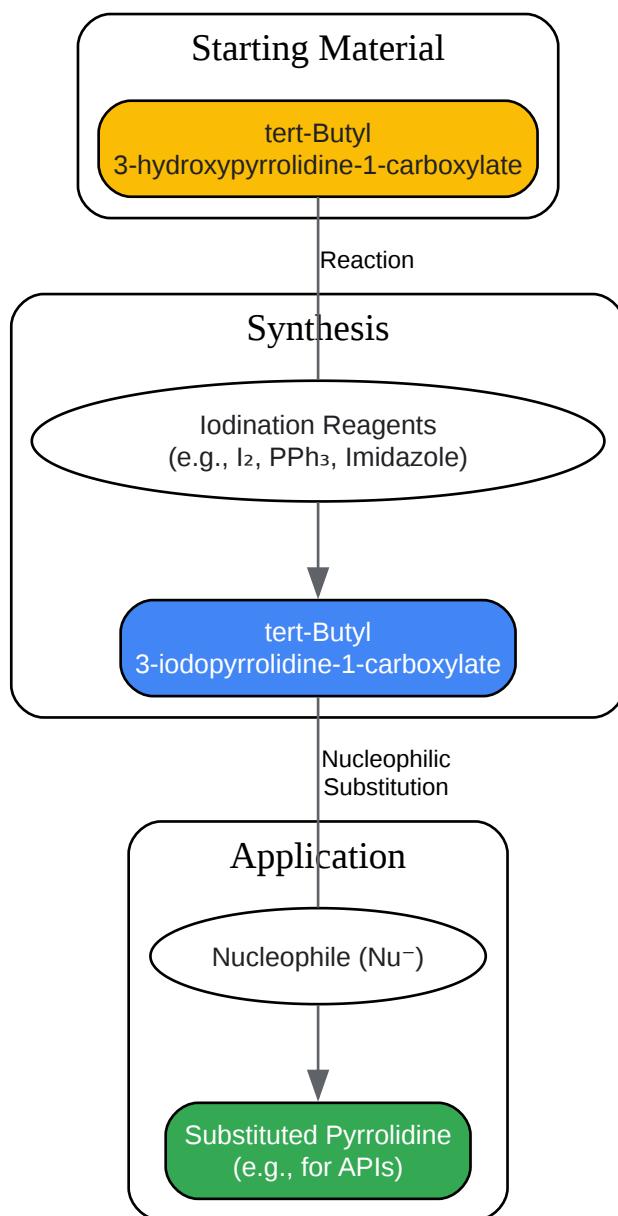
Characterization of the final product is typically performed using NMR spectroscopy and mass spectrometry.

¹ H NMR (CDCl ₃ , 400 MHz)	¹³ C NMR (CDCl ₃ , 101 MHz)
Representative chemical shifts (δ) in ppm	Representative chemical shifts (δ) in ppm
~4.30 (m, 1H, -CHI-)	~154.5 (C=O)
~3.80-3.40 (m, 4H, -CH ₂ -N-CH ₂ -)	~80.0 (-C(CH ₃) ₃)
~2.40-2.10 (m, 2H, -CH ₂ -CHI-)	~55.0, ~53.0 (-CH ₂ -N-CH ₂ -)
1.46 (s, 9H, -C(CH ₃) ₃)	~39.0 (-CH ₂ -CHI-)
~28.4 (-C(CH ₃) ₃)	
~25.0 (-CHI-)	

Note: Actual chemical shifts and multiplicities may vary slightly. Data is representative and based on typical values for similar structures.

Visualization of Synthetic Workflow

The synthesis of **tert-butyl 3-iodopyrrolidine-1-carboxylate** and its subsequent use can be visualized as a logical workflow.



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Caption: Synthetic pathway from the hydroxy precursor to the iodinated intermediate and its subsequent reaction.

Applications in Drug Discovery and Development

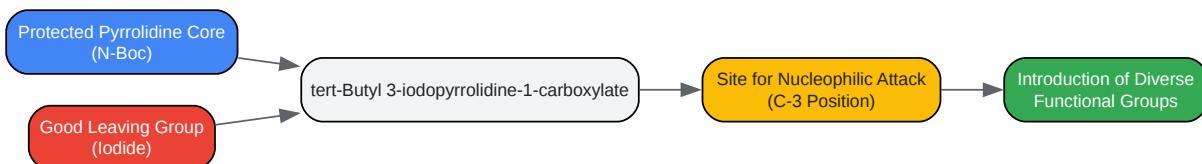
tert-Butyl 3-iodopyrrolidine-1-carboxylate serves as a versatile building block in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). The iodine atom is an excellent leaving group, making the 3-position of the pyrrolidine ring

susceptible to nucleophilic substitution. This allows for the facile introduction of a wide variety of functional groups, which is a critical strategy in structure-activity relationship (SAR) studies.

The pyrrolidine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The ability to functionalize this core at a specific position with stereochemical control makes this reagent highly valuable.

Logical Relationship in Synthesis

The chemical logic for using this intermediate is straightforward: it provides a stable, protected pyrrolidine ring that can be selectively functionalized via the displacement of the iodide.



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Caption: Logical relationships of the key features of the title compound for synthetic applications.

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References

- 1. tert-Butyl 3-iodopyrrolidine-1-carboxylate | C9H16INO2 | CID 23251108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to tert-Butyl 3-Iodopyrrolidine-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1344807#tert-butyl-3-iodopyrrolidine-1-carboxylate-iupac-name>

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